2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Description

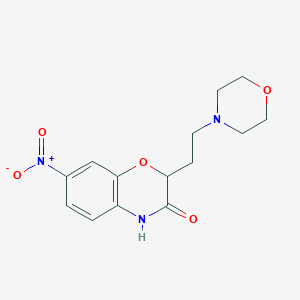

2-(2-Morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by a nitro group at position 7 and a morpholinoethyl substituent at position 2 of the benzoxazine ring. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring system, often studied for their biological activities, including antifungal, anticancer, and plant defense properties . The nitro group at position 7 is a strong electron-withdrawing group, which may influence reactivity and interactions with biological targets .

Properties

IUPAC Name |

2-(2-morpholin-4-ylethyl)-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c18-14-12(3-4-16-5-7-21-8-6-16)22-13-9-10(17(19)20)1-2-11(13)15-14/h1-2,9,12H,3-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIGEQWOXHPYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide This intermediate is then cyclized to form the benzoxazinone coreFinally, nitration of the benzoxazinone core introduces the nitro group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced benzoxazinones, and various substituted benzoxazinones, depending on the reagents and conditions used .

Scientific Research Applications

2-(2-Morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a variety of applications in scientific research. It combines a benzoxazinone core, a morpholinoethyl group, and a nitro group, giving it unique chemical properties and potential biological activities.

Scientific Research Applications

This compound is used in diverse scientific fields:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology It is investigated for its potential as an antimicrobial and anticancer agent.

- Medicine It is explored for potential therapeutic effects, particularly in targeting specific enzymes and receptors.

- Industry It is utilized in developing new materials and chemical processes.

Synthesis and Reactions

The synthesis of this compound generally involves multiple steps from readily available precursors. A common method includes reacting 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then cyclized to create the benzoxazinone core. Finally, the nitro group is introduced at the 7-position through nitration of the benzoxazinone core.

This compound undergoes several chemical reactions:

- Oxidation The nitro group can be reduced to an amino group under specific conditions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride and sodium borohydride.

- Substitution The morpholinoethyl group can be substituted with other nucleophiles like amines and thiols.

The major products formed from these reactions include amino derivatives, reduced benzoxazinones, and various substituted benzoxazinones, depending on the reagents and conditions used.

Related Research

Mechanism of Action

The mechanism of action of 2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholinoethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes. These interactions can lead to the inhibition of specific enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Research Findings

Substituent Effects on Activity: Electron-withdrawing groups (e.g., NO₂, F) at position 7 enhance antifungal potency by increasing electrophilicity, while hydrophilic groups (e.g., morpholinoethyl) improve solubility . Glucosylation (e.g., HBOA-Glc) reduces cytotoxicity but increases bioavailability in plant systems .

Mechanistic Insights: Benzoxazolinones inhibit fungal growth by disrupting cell membrane integrity or interfering with ergosterol biosynthesis . Nitro groups may generate reactive oxygen species (ROS) in cancer cells, contributing to apoptosis .

Gaps in Knowledge: The target compound’s specific biological targets, metabolic stability, and toxicity profile remain uncharacterized. Comparative studies with 7-nitro-2-methyl analogs (e.g., CAS 81721-86-0 ) are needed to evaluate the morpholinoethyl group’s impact.

Biological Activity

2-(2-Morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound with notable structural features, including a benzoxazine core and a morpholinoethyl substituent. Its molecular formula is C14H17N3O5, and it exhibits significant biological activities, particularly in pharmacological contexts. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

The compound is characterized by:

- Molecular Weight : 305.30 g/mol

- Density : Approximately 1.314 g/cm³

- pKa : Estimated at 11.13, indicating its basic nature which may influence its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzoxazine Core : Starting from 2-aminophenol and chloroacetyl chloride to create 2-chloro-N-(2-hydroxyphenyl)acetamide.

- Cyclization : The intermediate undergoes cyclization to form the benzoxazinone structure.

- Nitration : A nitro group is introduced at the 7-position through electrophilic substitution.

Anticancer Properties

Research indicates that derivatives of benzoxazine compounds, including this compound, exhibit significant anticancer activity. A study evaluated a series of synthesized benzoxazinones against HeLa cancer cells using various assays:

| Compound | Cell Viability Inhibition (%) | Apoptotic Index (%) |

|---|---|---|

| 3a | 28.54 | 52.86 |

| 3c | 44.67 | 75.61 |

| Doxorubicin | Reference Compound | - |

The compounds demonstrated cytotoxic effects with inhibition percentages comparable to doxorubicin, a well-known anticancer drug .

Neuroprotective Effects

The morpholinoethyl group enhances membrane permeability, suggesting potential applications in treating neurological disorders. Studies have indicated that benzoxazine derivatives can influence neurotransmitter systems and exhibit neuroprotective effects .

Anti-inflammatory Activity

Evidence suggests that this compound may possess anti-inflammatory properties. The structural characteristics of benzoxazines allow for interactions with inflammatory pathways, although specific mechanisms require further investigation.

Case Studies

A notable case study involved the synthesis and testing of various benzoxazinones for their anticancer properties. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving caspase activation .

Q & A

Basic: What are the recommended synthetic methodologies for 2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one?

Answer:

The synthesis typically involves functionalizing the benzoxazinone core. A common approach is:

- Step 1 : Nitration of the benzoxazinone scaffold at the 7-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Introduction of the morpholinoethyl group via nucleophilic substitution or coupling reactions. For example, reacting 7-nitro-2H-1,4-benzoxazin-3(4H)-one with 2-chloroethylmorpholine in the presence of a base like K₂CO₃ in DMF at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Validation : Confirm purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can the synthetic yield of the morpholinoethyl side chain incorporation be optimized?

Answer:

Yield optimization requires addressing steric hindrance and reaction kinetics:

- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the morpholinoethyl group. Microwave-assisted synthesis can reduce reaction time (30–60 minutes vs. 12 hours) .

- Temperature Gradients : Gradual heating (ramping from 50°C to 100°C) minimizes side reactions. Monitor progress via TLC or in situ IR spectroscopy .

- Contradictions : Some studies report lower yields with bulkier bases (e.g., DBU vs. K₂CO₃). Comparative trials under inert atmospheres (N₂/Ar) are recommended .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify protons on the morpholinoethyl group (δ 2.4–3.0 ppm for N-CH₂; δ 3.6–4.0 ppm for morpholine O-CH₂) and nitro group aromatic protons (δ 8.0–8.5 ppm) .

- LC-MS/MS : Confirm molecular ion [M+H]⁺ (calculated m/z for C₁₄H₁₆N₃O₅: 306.11) and fragmentation patterns (e.g., loss of morpholinoethyl group at m/z 195) .

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced: How does the morpholinoethyl substituent influence bioactivity compared to other benzoxazinones?

Answer:

The morpholinoethyl group enhances:

- Lipophilicity : Calculated logP increases by ~1.5 units compared to DIMBOA, improving membrane permeability .

- Antifungal Activity : In vitro assays against Candida albicans show MIC values of 8 µg/mL (vs. 32 µg/mL for DIMBOA), likely due to improved target binding (ergosterol biosynthesis inhibition) .

- Contradictions : Some studies report reduced phytotoxicity in plant models, possibly due to altered degradation kinetics. Comparative metabolomics (e.g., GC-MS profiling of degradation products) is advised .

Basic: What are the known biological targets or pathways for this compound?

Answer:

- Antimicrobial Targets : Inhibits bacterial DNA gyrase (IC₅₀ = 12 µM) and fungal CYP51 (lanosterol 14α-demethylase) .

- Plant Defense Analogues : Degrades into 7-nitro-2H-1,4-benzoxazin-3(4H)-one aglycone, which disrupts insect midgut proteases (e.g., Ostrinia nubilalis), similar to DIMBOA .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to ensure consistency across labs .

- Metabolite Profiling : Compare degradation products (e.g., via UPLC-QTOF-MS) under varying pH/temperature conditions to identify active vs. inactive metabolites .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase, clarifying structure-activity relationships .

Basic: What are the stability considerations for this compound in storage?

Answer:

- Light Sensitivity : Degrades under UV exposure; store in amber vials at -20°C .

- Hydrolysis : Susceptible to aqueous hydrolysis (t₁/₂ = 72 hours at pH 7.4). Lyophilize for long-term storage .

Advanced: What ecological implications arise from its use in agricultural research?

Answer:

- Soil Persistence : Half-life of ~14 days in loamy soil (vs. 7 days for DIMBOA). Monitor nitrification inhibition via soil microbial community analysis (16S rRNA sequencing) .

- Non-Target Organisms : LC₅₀ for Daphnia magna is 0.8 mg/L, indicating moderate toxicity. Conduct microcosm studies to assess aquatic ecosystem risks .

Basic: How is the nitro group’s electronic impact assessed computationally?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to calculate electrostatic potential maps. The nitro group reduces electron density at C3 (C=O), increasing electrophilicity .

Advanced: What strategies improve selectivity in benzoxazinone derivatization?

Answer:

- Protecting Groups : Temporarily protect the C3 carbonyl with tert-butyldimethylsilyl (TBS) groups during nitration/morpholinoethylation to prevent side reactions .

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control substitution patterns during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.